

toxicological data and safety profile of dimethyl isophthalate

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Compound of Interest

Compound Name: Dimethyl isophthalate

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An In-depth Technical Guide to the Toxicological Data and Safety Profile of **Dimethyl Isophthalate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological data and safety profile of **Dimethyl Isophthalate** (DMIP), CAS No. 1459-93-4. The information is compiled from various safety data sheets and toxicological studies to support risk assessment and safe handling practices in a professional research and development environment.

Toxicological Data Summary

The following tables summarize the key quantitative toxicological data for **Dimethyl Isophthalate**.

Table 1: Acute Toxicity Data

Endpoint	Species	Route	Value	Reference
LD50	Rat	Oral	4390 mg/kg	[1][2][3]
LD50	Rat	Dermal	> 2000 mg/kg	[1][2][3]
LDLo	Mouse	Intraperitoneal	971 mg/kg	[4][5]
Eye Irritation	Rabbit	Ocular	500 mg/26 hr	[4][6][7]

Summary of Acute Effects: **Dimethyl isophthalate** exhibits low acute toxicity via oral and dermal routes. However, it is considered a severe eye irritant upon direct contact[4][6][8].

Table 2: Genetic Toxicity Data

Assay Type	Test System	Metabolic Activation (S9)	Result	Reference
Ames Test	Salmonella typhimurium TA100	Without S9	Positive, dose-related	[9][10]
Ames Test	Salmonella typhimurium TA100	With S9	Negative	[9][10]
Ames Test	Salmonella typhimurium TA98	With or Without S9	Negative	[9]
8-Azaguanine Resistance	Salmonella typhimurium	Not Specified	Positive	[11][12]
Host-Mediated Assay	Rat / S. typhimurium TA100	N/A	Negative	[9]

Summary of Genetic Toxicity: The mutagenic potential of **dimethyl isophthalate** appears to be dependent on metabolic activation. The parent compound shows some mutagenic activity in bacterial assays, which is eliminated by the presence of liver S9 mix[9][10]. This suggests that rapid metabolism in the liver detoxifies the compound[9].

Table 3: Ecotoxicity Data

Endpoint	Species	Duration	Value	Reference
LC50	Rainbow Trout (Oncorhynchus mykiss)	96 hours	21.6 mg/L	[1][2][3]
Bioconcentration Factor (BCF)	Fish (estimated)	N/A	4	[4]

Summary of Ecotoxicity: **Dimethyl isophthalate** is not classified as hazardous to the aquatic environment[13]. It has a low potential for bioconcentration and is considered readily biodegradable[4][13].

Key Toxicological Endpoints

- **Carcinogenicity:** **Dimethyl isophthalate** is not listed as a carcinogen by the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), the American Conference of Governmental Industrial Hygienists (ACGIH), or the Occupational Safety and Health Administration (OSHA)[1]. Safety data sheets indicate it should not be classified as carcinogenic[13].
- **Reproductive and Developmental Toxicity:** Available data is limited. One study in rats using intraperitoneal injection showed no adverse effects on pregnancy[14]. It is generally considered to be less toxic than other phthalates with longer alkyl chains[14]. However, some studies in the nematode *Caenorhabditis elegans* have indicated potential reproductive toxicities[15]. Safety data sheets often state that there is no available information or that it shall not be classified as a reproductive toxicant[1][2][13].

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test was utilized to assess the mutagenic potential of **dimethyl isophthalate**[9][10].

Methodology:

- **Test Strains:** *Salmonella typhimurium* strains TA98 and TA100 were used. These strains are histidine-dependent (his-) and are designed to detect different types of mutations. TA100

detects base-pair substitution mutagens, while TA98 detects frameshift mutagens.

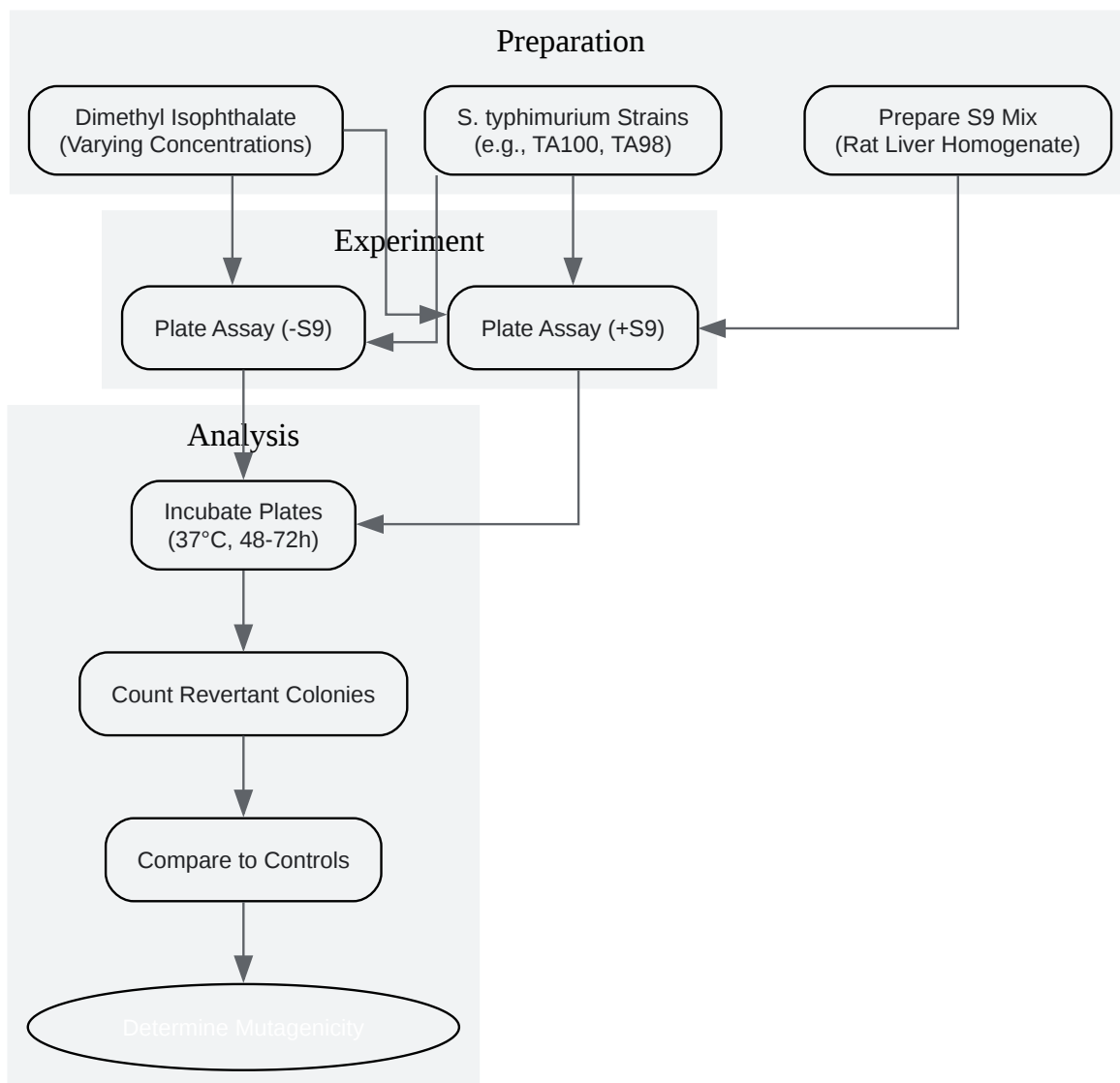
- **Metabolic Activation:** The assay was conducted both with and without a metabolic activation system (S9 fraction). The S9 fraction is derived from rat liver homogenates and contains enzymes (e.g., cytochrome P450s) that can metabolize xenobiotics into reactive, potentially mutagenic, intermediates.
- **Procedure:**
 - Varying concentrations of **dimethyl isophthalate** were added to a minimal agar plate.
 - The tester bacterial strain and, in relevant experiments, the S9 mix were added.
 - The plates were incubated for a standard period (e.g., 48-72 hours) at 37°C.
- **Endpoint:** The number of revertant colonies (his+), which have mutated back to a state where they can synthesize their own histidine, were counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to a negative control.

Results for **Dimethyl Isophthalate**:

- A positive, dose-related mutagenic response was observed with strain TA100 only in the absence of the S9 liver enzyme mix[9].
- The mutagenicity was eliminated in the presence of the S9 mix, indicating that liver enzymes metabolize DMIP into non-mutagenic products[9][10].

Diagrams and Workflows

Experimental Workflow: In Vitro Mutagenicity Assessment

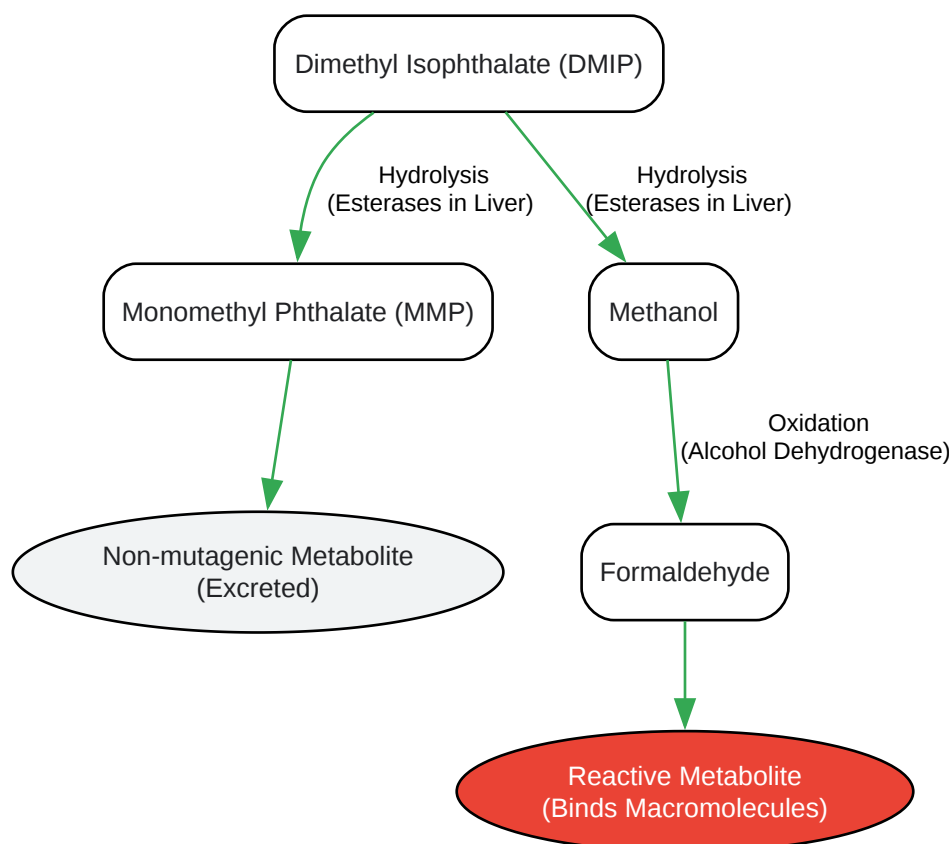


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Caption: General workflow for an Ames test to evaluate mutagenicity.

Metabolic Pathway of Dimethyl Isophthalate

Dimethyl isophthalate is primarily metabolized in the liver through a two-step process involving hydrolysis and subsequent oxidation.



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Caption: Metabolic pathway of **Dimethyl Isophthalate** in the liver.

Metabolism Details: In vivo, **dimethyl isophthalate** is rapidly hydrolyzed by esterases, predominantly in the liver, to form monomethyl phthalate (MMP) and methanol[9][10]. MMP is largely non-mutagenic and is excreted[9]. The rapid metabolism of the parent DMIP diester by the liver serves as a protective mechanism, reducing its potential for mutagenicity and macromolecule binding[9][10]. The co-product, methanol, can be further oxidized to formaldehyde, a reactive metabolite capable of binding to macromolecules, including nucleic acids[10]. The rate of this metabolic hydrolysis is significantly higher in the liver compared to the skin[9].

Safety Profile and Handling

- Hazard Classification: According to Regulation (EC) No 1272/2008 (CLP), this substance does not meet the criteria for classification[13]. However, it is known to cause eye irritation[4].

- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles[1][4].
 - Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure[1][4].
 - Respiratory Protection: If dust is generated, use a particulate filter respirator[13].
- Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Minimize dust generation and accumulation[4][13].
- Incompatible Materials: Strong oxidizing agents[1].
- Hazardous Decomposition Products: Combustion may produce carbon monoxide (CO) and carbon dioxide (CO₂)[1].

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